molecular formula C9H5FN2O3 B1344845 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid CAS No. 944898-08-2

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid

Número de catálogo: B1344845
Número CAS: 944898-08-2
Peso molecular: 208.15 g/mol
Clave InChI: ATRZEFITCDULRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (empirical formula: C₉H₅FN₂O₃; molecular weight: 208.15 g/mol) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a carboxylic acid moiety at position 2 . This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with enzymes and receptors, as evidenced by its role in kinase inhibition and antimicrobial activity studies .

Propiedades

IUPAC Name

5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRZEFITCDULRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633344
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944898-08-2
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Stepwise Synthesis via Hydrazide and Cyclodehydration

A classical and widely used method involves the following steps:

  • Starting Material: 4-Fluorobenzohydrazide is used as the key precursor, which contains the 4-fluorophenyl group attached to a hydrazide moiety.

  • Cyclization: The hydrazide is reacted with triethyl orthoformate under reflux conditions (around 150 °C) for several hours (e.g., 5 hours) to induce cyclodehydration, forming the 1,3,4-oxadiazole ring.

  • Workup and Purification: The reaction mixture is poured into water and extracted with ethyl acetate. The crude product is purified by silica gel column chromatography to yield 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

  • Yield and Characterization: This method typically affords yields around 57%. The product is characterized by NMR spectroscopy and can be crystallized for X-ray analysis to confirm structure.

Step Reagents/Conditions Outcome Yield (%)
1 4-Fluorobenzohydrazide + triethyl orthoformate, reflux 150 °C, 5 h Cyclization to oxadiazole ring 57

One-Pot Synthesis and Arylation Strategy

A more recent and streamlined approach involves a one-pot synthesis combining oxadiazole ring formation and arylation:

  • Starting Materials: Carboxylic acids (including 4-fluorobenzoic acid derivatives) and aryl iodides.

  • Reaction Conditions: The reaction is performed in anhydrous 1,4-dioxane with catalysts such as copper(I) iodide and ligands like 1,10-phenanthroline, in the presence of bases like cesium carbonate.

  • Procedure: The carboxylic acid is first converted in situ to an intermediate that undergoes cyclization to form the oxadiazole ring, followed by arylation at the 5-position.

  • Advantages: This method reduces the number of steps, avoids isolation of intermediates, and tolerates various substituents including electron-donating and electron-withdrawing groups.

  • Yields: The yields for 2,5-disubstituted 1,3,4-oxadiazoles range from 69% to 87%, depending on the substituents.

Step Reagents/Conditions Outcome Yield (%)
1 Carboxylic acid + NIITP + anhydrous 1,4-dioxane, 80 °C, 3 h Formation of oxadiazole intermediate -
2 Addition of aryl iodide, CuI, 1,10-phenanthroline, Cs2CO3, 120 °C, 17 h Arylation to 2,5-disubstituted oxadiazole 69–87

Synthesis of 5-Alkyl--oxadiazole-2-carboxylic Acid Esters and Hydrolysis

Although focused on alkyl-substituted oxadiazoles, this method is relevant for preparing esters that can be hydrolyzed to the corresponding carboxylic acids:

  • Step 1: Dialkyl oxalate reacts with hydrazine hydrate to form monoalkyl oxalate hydrazide.

  • Step 2: Acylation of the hydrazide with fatty acid anhydride yields 2-acylhydrazide monoalkyl oxalate.

  • Step 3: Dehydration and ring closure produce 5-alkyl--oxadiazole-2-carboxylic acid alkyl esters.

  • Hydrolysis: The esters can be hydrolyzed under mild conditions (e.g., potassium hydroxide in ethanol/water) to yield the free carboxylic acid.

  • Advantages: This method avoids highly toxic reagents, uses inexpensive raw materials, and is suitable for industrial scale.

Step Reagents/Conditions Outcome Notes
1 Dialkyl oxalate + hydrazine hydrate Monoalkyl oxalate hydrazide Ammonolysis reaction
2 Hydrazide + fatty acid anhydride 2-Acylhydrazide monoalkyl oxalate Acylation
3 Dehydration and ring closure 5-Alkyl-oxadiazole-2-carboxylic acid ester Cyclization
4 Hydrolysis with KOH in EtOH/H2O 5-Alkyl-oxadiazole-2-carboxylic acid Mild hydrolysis

Reference: Chinese Patent CN104974106A, 2014

Feature Stepwise Hydrazide Cyclization One-Pot Arylation Strategy Ester Synthesis & Hydrolysis
Starting Materials 4-Fluorobenzohydrazide Carboxylic acids + aryl iodides Dialkyl oxalate + hydrazine
Number of Steps 1 main cyclization + purification Multi-step but one-pot overall 3 steps + hydrolysis
Reaction Conditions High temperature reflux (150 °C) Moderate temperatures (80–120 °C) Mild to moderate temperatures
Yield Range ~57% 69–87% High yields for esters; hydrolysis quantitative
Scalability Moderate Good, suitable for diverse substrates Industrially feasible
Use of Toxic Reagents No significant toxic reagents Uses copper catalysts Avoids highly toxic reagents
Purification Column chromatography Filtration and chromatography Standard workup and hydrolysis
  • The classical hydrazide cyclization method is straightforward but offers moderate yields and requires purification steps.

  • The one-pot synthesis and arylation strategy significantly reduces the number of synthetic steps and improves yields, with broad substrate scope including fluorinated aromatic acids.

  • The ester synthesis followed by hydrolysis provides a safe and industrially viable route, avoiding hazardous reagents and enabling large-scale production.

  • Recent literature emphasizes the development of streamlined, high-yielding, and safer synthetic routes to 1,3,4-oxadiazole derivatives, including those bearing fluorophenyl substituents.

The preparation of this compound can be achieved by several synthetic routes, each with distinct advantages. The choice of method depends on the scale, desired yield, available starting materials, and safety considerations. Advances in one-pot synthesis and catalytic arylation have enhanced the efficiency and accessibility of this compound, making it more amenable to medicinal chemistry applications and industrial production.

Análisis De Reacciones Químicas

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products:

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic development.

Medicine: The compound’s pharmacological properties are explored for the treatment of various diseases. Its derivatives have shown promise in preclinical studies for their efficacy and safety profiles.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.

Mecanismo De Acción

The mechanism of action of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in therapeutic effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, contributing to its overall efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3,4-Oxadiazole Derivatives

Compound Name Substituent (Position) Molecular Weight (g/mol) Key Properties/Activities Reference
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid Br (4-phenyl) 269.05 Higher molecular weight; bromine’s bulkiness may reduce solubility compared to fluorine. Used in antimicrobial studies.
5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid Cl (4-phenyl) ~224.61 (calculated) Chlorine’s moderate electronegativity balances lipophilicity and reactivity. Demonstrated Topoisomerase II inhibition with docking scores comparable to doxorubicin.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid OCH₃ (4-phenyl) ~224.20 (calculated) Methoxy group increases electron density, potentially enhancing π-π stacking but reducing metabolic stability.

Key Insight : Fluorine’s small size and high electronegativity optimize steric and electronic interactions, making 5-(4-fluorophenyl) derivatives more suitable for target binding than bulkier halogens (Br, Cl) or electron-donating groups (OCH₃) .

Heterocycle Core Modifications

Compound Name Core Structure Key Features Biological Relevance Reference
4-(4-Bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylic acid Thiazole Replaces oxadiazole with thiazole; sulfur atom enhances polarizability. Antibacterial activity against Gram-positive bacteria.
3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol (OX8) Oxadiazole-naphthol hybrid Naphthol group introduces planar aromaticity and hydrogen-bonding sites. Binding energy of -4.192 kcal/mol with 6LRZ receptor, suggesting moderate affinity for kinase targets.
cis-4-{3-Fluoro-4-[({5-[(4-fluorophenyl)amino]-oxadiazol-2-yl}carbonyl)amino]phenoxy}cyclohexanecarboxylic acid Oxadiazole-phenoxy hybrid Extended structure with cyclohexane and phenoxy groups. Dual fluorine atoms enhance metabolic stability; used as a DGAT1 inhibitor.

Key Insight : The 1,3,4-oxadiazole core provides rigidity and hydrogen-bonding capacity, while hybrid structures (e.g., thiazole, naphthol) introduce additional pharmacophoric elements for target-specific interactions .

Pharmacological Activity Comparisons

Compound Name Target/Activity Efficacy Data Reference
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid Topoisomerase II Docking score: -4.192 kcal/mol (comparable to doxorubicin).
N-(4-Fluorophenyl)-5-[(2-phenyl-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine Topoisomerase II Higher inhibition than doxorubicin; docking score: 10d.
3-(4-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Kynurenine formamidase Binding affinity: -8.7 kcal/mol; potential insecticidal agent.

Key Insight : Fluorophenyl-oxadiazole derivatives exhibit broad-spectrum biological activity, with substituent positioning and hybrid structures critically influencing potency .

Physicochemical and Structural Analysis

  • Solubility and Lipophilicity :

    • The carboxylic acid group in this compound enhances water solubility, whereas bromine or chlorine substituents increase logP values, reducing solubility .
    • Methoxy and methylthio groups (e.g., 5-(methylthio)-1,3,4-oxadiazole-2-carboxylic acid) further modulate lipophilicity for blood-brain barrier penetration .
  • Crystallographic Data :

    • Derivatives like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thiazole exhibit planar conformations (dihedral angles <10°), facilitating stacking interactions in enzyme active sites .

Actividad Biológica

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS No. 944898-08-2) is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₉H₅FN₂O₃
  • Molecular Weight : 208.15 g/mol
  • Structural Characteristics : The compound features a 1,3,4-oxadiazole ring which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with hydrazine derivatives followed by cyclization processes. Various synthetic methods have been explored to optimize yield and purity.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of biological activities including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains. Studies indicate that oxadiazole derivatives can inhibit the growth of Mycobacterium bovis and other pathogens effectively .
  • Anticancer Properties : In vitro studies demonstrate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cells with IC₅₀ values in the micromolar range .

Table 1: Biological Activities of this compound

Activity TypeTarget Cells/OrganismsIC₅₀/Effectiveness
AntimicrobialMycobacterium bovis, bacteriaSignificant inhibition observed
AnticancerMCF-7, U-937IC₅₀ values in micromolar range
Apoptosis InductionMCF-7Induces apoptosis via caspase activation
Anti-inflammatoryCarrageenan-induced paw edema modelEdema inhibition compared favorably to Indomethacin

Case Studies

  • Antitumor Activity : A study evaluated the compound's effect on human leukemia cell lines (CEM-13 and MT-4). The results showed that it had a superior cytotoxic profile compared to traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Research demonstrated that derivatives of the oxadiazole scaffold exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models indicated that the compound significantly reduced inflammation, suggesting potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various cellular pathways:

  • Apoptosis Induction : The compound activates p53 pathways leading to increased expression levels and subsequent apoptosis in cancer cells.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Q & A

Q. What are the established synthetic routes for 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclization of hydrazide precursors. For example, a general procedure involves hydrolysis of a substituted oxazolone intermediate using LiOH under reflux conditions, followed by acidification to yield the carboxylic acid derivative . Key intermediates are characterized via 1H^1H-NMR and UPLC/MS to confirm structural integrity. For instance, 1H^1H-NMR analysis of related oxadiazole derivatives reveals aromatic proton signals at δ 7.20–7.59 ppm, consistent with fluorophenyl substituents .

Q. How is the purity and structural identity of this compound validated in academic research?

Analytical techniques include:

  • Chromatography : UPLC/MS (e.g., method A with retention time 1.60 min) to assess purity and molecular ion peaks (e.g., [M+H]+^+ at m/z 180) .
  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR for substituent confirmation and IR for functional group analysis (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula .

Q. What are the recommended storage conditions to maintain compound stability?

While direct stability data for this compound is limited, analogous fluorinated heterocycles are stored at 2–8°C under inert atmospheres to prevent hydrolysis or oxidation. Lyophilization is advised for long-term storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) arising from tautomerism or solvent effects be resolved?

Tautomeric equilibria in oxadiazole derivatives can lead to variable NMR signals. To address this:

  • Use deuterated solvents (e.g., DMSO-d6d_6) to minimize solvent interference .
  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Compare experimental data with computational predictions (DFT calculations) .

Q. What strategies optimize the compound’s biological activity through structural modifications?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., halogens) at the 4-fluorophenyl ring enhances electronic interactions with biological targets, as seen in antimicrobial studies of related oxadiazoles .
  • Bioisosteric replacement : Replacing the oxadiazole ring with isoxazole or thiazole moieties improves solubility while retaining activity .
  • Prodrug design : Esterification of the carboxylic acid group enhances membrane permeability, as demonstrated in antiviral research .

Q. How do reaction conditions (e.g., catalyst, solvent) influence the yield of the target compound?

  • Catalysts : Use of Pd/C or Ni catalysts in cyclization steps can improve yields from <20% to >50% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) favor cyclization, while aqueous acidic work-up precipitates the product .
  • Temperature control : Reflux in THF/H2_2O (1:1) minimizes side reactions like decarboxylation .

Q. What computational methods are used to predict the compound’s reactivity or binding affinity?

  • Molecular docking : To study interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • DFT calculations : To map electrostatic potential surfaces and predict sites for electrophilic/nucleophilic attacks .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with biological activity data .

Data Contradiction and Mechanistic Analysis

Q. How can discrepancies in biological activity data across studies be systematically analyzed?

  • Dose-response curves : Compare IC50_{50} values under standardized assay conditions (e.g., cell line viability assays) .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
  • Structural validation : Confirm compound identity via X-ray crystallography, as seen in related oxadiazole derivatives with resolved crystal structures (e.g., CCDC entry 715182) .

Q. What mechanistic insights explain the compound’s inhibitory effects on microbial growth?

  • Enzyme inhibition : Fluorophenyl-oxadiazole derivatives disrupt bacterial dihydrofolate reductase (DHFR) by mimicking p-aminobenzoic acid, a substrate analog .
  • Membrane disruption : Lipophilic substituents enhance penetration into microbial cell walls, as observed in Gram-positive bacteria .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

  • Detailed reaction logs : Document stoichiometry, solvent purity, and reaction time (e.g., 72 hours for cyclization steps) .
  • Reference standards : Use commercially available analogs (e.g., 5-(3,5-difluorophenyl)-1,3-oxazole-4-carboxylic acid) for chromatographic calibration .
  • Collaborative validation : Cross-check spectral data with shared databases (e.g., PubChem CID 145979420) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.